2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Key structural modifications include:
- A methylthio linker connecting the oxadiazole to the pyrimidinone core, which may improve metabolic stability compared to ester or amide linkages.
- A 3-methoxybenzyl group at the 3-position of the pyrimidinone, introducing electron-donating methoxy substituents that could influence solubility and receptor interactions .
This structural design aligns with trends in anticancer and antimicrobial drug development, where thieno-pyrimidinone derivatives have demonstrated activity against diverse targets, including kinases and bacterial enzymes .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S2/c1-30-17-4-2-3-14(11-17)12-28-22(29)20-18(9-10-32-20)25-23(28)33-13-19-26-21(27-31-19)15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQRVYBZFRGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18FN5OS
- Molecular Weight : 389.44 g/mol
- IUPAC Name : this compound)
The compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound is thought to interact with signaling pathways such as the Hedgehog (Hh) pathway, which is crucial in various cancers and developmental processes .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress-related damage.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 5 μM in HCT116 colon cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : It was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like streptomycin .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the efficacy of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study concluded that the compound could be a candidate for further development as an anticancer drug.
-
Antimicrobial Efficacy :
- Another study focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed inhibition zones comparable to those produced by traditional antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related analogs (Table 1), with a focus on substituent effects and biological activity.
Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Halogenated aryl groups (e.g., 4-fluorophenyl, 2-chlorophenyl) are common in analogs, likely enhancing target binding via hydrophobic interactions .
- The 3-methoxybenzyl group in the target compound may offer improved metabolic stability over halogenated benzyl groups due to reduced susceptibility to oxidative metabolism .
Replacement of oxadiazole with triazolo-pyrimidine (as in ) correlates with enhanced anticancer activity, suggesting the importance of nitrogen-rich heterocycles in cytotoxicity .
Antibacterial vs. Anticancer Activity :
- Compounds with sulfonamide or pyrrole substituents (e.g., ) exhibit dual anticancer and antibacterial effects, whereas the target compound’s methoxybenzyl group may prioritize anticancer activity through kinase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
